molecular formula C25H24BrN3O3S B11576167 ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11576167
M. Wt: 526.4 g/mol
InChI Key: JBNLWXFBMATWJL-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new aromatic rings or alkyl chains.

Scientific Research Applications

Ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H24BrN3O3S

Molecular Weight

526.4 g/mol

IUPAC Name

ethyl 6-bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-1-phenylindole-3-carboxylate

InChI

InChI=1S/C25H24BrN3O3S/c1-5-32-24(30)23-18-12-22(31-4)19(26)13-20(18)29(17-9-7-6-8-10-17)21(23)14-33-25-27-15(2)11-16(3)28-25/h6-13H,5,14H2,1-4H3

InChI Key

JBNLWXFBMATWJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CSC4=NC(=CC(=N4)C)C

Origin of Product

United States

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